Navigating the Synthesis and Application of tert-Butyl 5-bromopyridine-2-carboxylate: A Technical Guide
Navigating the Synthesis and Application of tert-Butyl 5-bromopyridine-2-carboxylate: A Technical Guide
CAS Number: 845306-08-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 5-bromopyridine-2-carboxylate, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and diverse applications, supported by detailed experimental protocols and data presented for clarity and reproducibility.
Core Chemical and Physical Properties
tert-Butyl 5-bromopyridine-2-carboxylate is a heterocyclic compound classified as a pharmaceutical intermediate.[1] Its fundamental properties are summarized in the table below, providing a crucial reference for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 845306-08-3 | [1][2] |
| Molecular Formula | C10H12BrNO2 | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| Melting Point | 92-94 °C | [1] |
| Boiling Point | 318 °C | [1] |
| Density | 1.4 g/cm³ | [1] |
| Flash Point | 146 °C | [1] |
Synthesis and Reaction Mechanisms
The strategic importance of tert-Butyl 5-bromopyridine-2-carboxylate lies in its utility as a versatile intermediate for introducing the 5-bromopyridine-2-carboxylic acid moiety into a target molecule. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions.
A common synthetic route to this compound involves the esterification of 5-bromopyridine-2-carboxylic acid.
Experimental Protocol: Esterification of 5-Bromopyridine-2-carboxylic Acid
This protocol describes a representative laboratory-scale synthesis of tert-Butyl 5-bromopyridine-2-carboxylate.
Materials:
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5-bromopyridine-2-carboxylic acid
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tert-Butanol
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Di-tert-butyl dicarbonate (Boc2O)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (0.1 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain pure tert-Butyl 5-bromopyridine-2-carboxylate.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for tert-Butyl 5-bromopyridine-2-carboxylate.
Applications in Drug Discovery and Materials Science
The unique structural features of tert-Butyl 5-bromopyridine-2-carboxylate make it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl groups at the 5-position, a common strategy in the development of novel pharmaceutical agents.
Signaling Pathway Analogy for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Precursor for Bioactive Molecules
Numerous publications and patents have cited the use of tert-Butyl 5-bromopyridine-2-carboxylate in the synthesis of compounds with potential therapeutic applications, including but not limited to:
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Inhibitors of various kinases
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Modulators of ion channels
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Agents targeting G-protein coupled receptors (GPCRs)
The pyridine nitrogen and the carboxylic acid (after deprotection) can act as key hydrogen bond donors or acceptors, or as coordination sites for metal ions in metalloenzymes.
Safety and Handling
According to the available safety data, tert-Butyl 5-bromopyridine-2-carboxylate is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 5-bromopyridine-2-carboxylate is a cornerstone intermediate for synthetic chemists in both academic and industrial settings. Its well-defined reactivity and versatile chemical handles provide a reliable and efficient means to construct complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction scope is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
